molecular formula C8H15N3O2 B8582599 4-Hexyl-1,2,4-triazolidine-3,5-dione CAS No. 81329-55-7

4-Hexyl-1,2,4-triazolidine-3,5-dione

Cat. No.: B8582599
CAS No.: 81329-55-7
M. Wt: 185.22 g/mol
InChI Key: LZGSQBYALFGXPE-UHFFFAOYSA-N
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Description

4-Hexyl-1,2,4-triazolidine-3,5-dione is a useful research compound. Its molecular formula is C8H15N3O2 and its molecular weight is 185.22 g/mol. The purity is usually 95%.
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Properties

CAS No.

81329-55-7

Molecular Formula

C8H15N3O2

Molecular Weight

185.22 g/mol

IUPAC Name

4-hexyl-1,2,4-triazolidine-3,5-dione

InChI

InChI=1S/C8H15N3O2/c1-2-3-4-5-6-11-7(12)9-10-8(11)13/h2-6H2,1H3,(H,9,12)(H,10,13)

InChI Key

LZGSQBYALFGXPE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCN1C(=O)NNC1=O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

60 g of hydrazodicarboxamide and 56 g of n-hexylamine in 100 ml of N-methylpyrrolidone are stirred at 150° C. for 6 hours, at 175° C. for 20 hours and at 180° C. for 20 hours. The solvent is then distilled off in vacuo and the residue is triturated with 100 ml of 10% strength sodium hyroxide solution. The precipitate is filtered off and the filtrate is neutralised with 10% strength hydrochloric acid. A precipitate thereby separates out, and is filtered off, washed with water and dried in vacuo. 75 g (81% of the theoretical yield) of 4-(n-hexyl)-1,2,4-triazolidine-3,5-dione are obtained as colourless crystals of melting point 144°-145° C.
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
56 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

60 g of hydrazodicarbonamide and 56 g of n-hexylamine are stirred in 100 ml of N-methy pyrrolidone for 6 hours at 150° C., for 20 hours at 175° C. and for 20 hours at 180° C. The solvent is then distilled off in vacuo and the residue is triturated with 100 ml of 10% sodium hydroxide solution. The deposit is isolated by filtration under suction and the filtrate is neutralised with 10% hydrochloric acid. A deposit is precipitated and is isolated by filtration under suction, washed with water and dried in vacuo, giving 75 g (81% of the theoretical yield) of 4-(n-hexyl)-1,2,4-triazolidine-3,5-dione in the form of colourless crystals melting at 144° C. to 145° C.
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
56 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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